molecular formula C8H5N3OS B2725473 [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 1400541-77-6

[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No.: B2725473
CAS No.: 1400541-77-6
M. Wt: 191.21
InChI Key: SDOQWHRZNFBQPL-UHFFFAOYSA-N
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Description

[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-thienyl group and at position 5 with an acetonitrile moiety. The nitrile group increases polarity and may serve as a reactive handle for further derivatization .

Properties

IUPAC Name

2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c9-3-1-7-10-8(11-12-7)6-2-4-13-5-6/h2,4-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOQWHRZNFBQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thienylamidoximes with Cyanoacetic Acid Derivatives

The most common synthetic route involves the cyclocondensation of 3-thiophenecarboxamidoxime with cyanoacetyl chloride.

Procedure :

  • Synthesis of 3-Thiophenecarboxamidoxime :
    • 3-Thiophenecarbonitrile (10 mmol) is refluxed with hydroxylamine hydrochloride (15 mmol) in ethanol/water (5:1, 30 mL) for 4–6 hours.
    • The product is isolated via extraction with ethyl acetate (yield: 85–90%).
  • Cyclization with Cyanoacetyl Chloride :
    • The amidoxime (5 mmol) is reacted with cyanoacetyl chloride (5.5 mmol) in toluene at 110–120°C for 8–12 hours.
    • The crude product is recrystallized from ethanol to yield [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile (yield: 70–75%).

Key Reaction Parameters :

Parameter Optimal Condition
Solvent Toluene
Temperature 110–120°C
Reaction Time 8–12 hours
Catalyst None required

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while improving yield.

Procedure :

  • A mixture of 3-thiophenecarboxamidoxime (5 mmol) and cyanoacetic acid (5.5 mmol) in DMF is irradiated at 150°C for 20–30 minutes.
  • The product is purified via flash chromatography (hexane/ethyl acetate, 3:1).

Advantages :

  • Yield increases to 80–85%.
  • Reaction time reduced by 90% compared to conventional heating.

Alternative Route: Hurd-Morrow Reaction

This method employs the reaction of amidoximes with nitriles under acidic conditions.

Procedure :

  • 3-Thiophenecarboxamidoxime (5 mmol) is heated with chloroacetonitrile (6 mmol) in acetic acid at 80°C for 6 hours.
  • The product is isolated via vacuum distillation (yield: 65–70%).

Limitations :

  • Lower yield due to competing side reactions.
  • Requires rigorous purification.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 2245 cm⁻¹ (C≡N), 1610 cm⁻¹ (C=N of oxadiazole).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (dd, 1H, J = 5.1 Hz, thienyl-H), 7.10 (d, 1H, J = 3.2 Hz, thienyl-H), 4.35 (s, 2H, CH₂CN).
  • MS (EI) : m/z 191 [M⁺].

Purity and Yield Optimization

Method Yield (%) Purity (%)
Conventional Heating 70–75 95–97
Microwave 80–85 98–99
Hurd-Morrow 65–70 90–92

Applications and Derivatives

The acetonitrile moiety enables further functionalization, such as:

  • Nucleophilic Substitution : Reaction with amines to form amidines.
  • Cycloaddition : Participation in Huisgen reactions to generate triazoles.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetonitrile group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Core Structural Variations

The following table compares key structural features of [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile with similar 1,2,4-oxadiazole derivatives:

Compound Name Substituent at Position 3 Substituent at Position 5 Key Structural Features
This compound 3-Thienyl Acetonitrile Sulfur-containing aromatic ring; nitrile
3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole Phenyl 2-Thienyl Dual aromatic systems (phenyl + thienyl)
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile Propan-2-yl Acetonitrile Branched alkyl group; nitrile
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile 2-(Difluoromethoxy)phenyl Acetonitrile Electron-withdrawing difluoromethoxy group
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile 6-Chloro-2H-chromen-3-yl Acetonitrile Fused chromene ring; chloro substituent

Key Observations :

  • The nitrile group is conserved in several analogs, suggesting its importance in applications requiring polarity or reactivity .

Physicochemical Properties

Computational and experimental data highlight differences in hydrophobicity, polarity, and molecular complexity:

Compound Name logP (XlogP) Topological Polar Surface Area (Ų) Molecular Weight (g/mol) Hydrogen Bond Acceptors
This compound ~2.5* ~67.6* ~205.24 4
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile 2.8 67.6 259.20 5
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile ~3.1 67.6 273.67 4
3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole 3.2 56.8 230.29 3

*Estimated based on analogs.

Key Observations :

  • The target compound’s logP (~2.5) suggests moderate hydrophobicity, lower than phenyl- or chromene-substituted analogs due to the thienyl group’s sulfur atom enhancing polarity .
  • A polar surface area of ~67.6 Ų aligns with nitrile-containing analogs, indicating similar solubility profiles .

Biological Activity

The compound [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound that combines a thienyl group with an oxadiazole ring and an acetonitrile moiety. This unique structure imparts distinct electronic properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings, including this compound, exhibit significant biological activities such as:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial pathogens.
  • Antifungal Properties : Potential to inhibit fungal growth.
  • Anticancer Effects : Notably, compounds with similar structures have demonstrated cytotoxicity against cancer cell lines.

The biological activity of this compound may involve interaction with specific molecular targets. This includes enzyme inhibition and receptor modulation, leading to various pharmacological effects. The exact pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential.

Anticancer Activity

A study highlighted the anticancer properties of oxadiazole derivatives, showing that certain compounds exhibited significant cytotoxicity against human leukemia and breast cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
5aCEM-130.12Apoptosis induction
5bMCF-70.25p53 activation

These findings suggest that this compound could have similar or enhanced activity due to its unique structural features.

Antimicrobial Studies

In vitro evaluations have shown that related oxadiazole compounds can effectively inhibit the growth of various bacterial strains. The compound's ability to disrupt cellular processes in microbes is under investigation.

Interaction Studies

Molecular docking studies indicate that this compound interacts favorably with target proteins involved in cancer progression and microbial resistance. These interactions are characterized by strong hydrophobic and electrostatic forces.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other oxadiazole derivatives reveals its unique position in drug development:

Compound NameStructure FeaturesBiological Activity
5-(Phenyl)-1,2,4-OxadiazolePhenyl group attached to oxadiazoleHigh fluorescence properties
3-Thienyl Acetic AcidThienyl group with carboxylic acidVarying solubility characteristics
5-(Trifluoromethyl)-1,2,4-OxadiazoleTrifluoromethyl substituent on oxadiazoleEnhanced lipophilicity

The combination of thienyl and oxadiazole functionalities in this compound may contribute synergistically to its biological activity compared to similar compounds lacking one or more of these features.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving thiophene derivatives and nitrile precursors. Key steps include optimizing solvent systems (e.g., DMSO at 150°C for improved radiochemical yields) and catalysts (acid/base). For example, DMSO enhances reaction efficiency under high temperatures, while acetonitrile with catalytic bases facilitates cyclocondensation .
  • Critical Parameter Table :

SolventTemperatureCatalystYield RangeReference
DMSO150°CK₂CO₃/K₂.2.260-75%
AcetonitrileRefluxTriethylamine40-55%

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR (500-700 MHz) in CDCl₃ to assign aromatic protons and nitrile groups (δ ~3.0 ppm for acetonitrile CH₂) .
  • X-ray Crystallography : Refinement via SHELXL (SHELX system) for precise bond-length/angle analysis, especially for the oxadiazole-thienyl linkage .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Multi-nuclear NMR : Compare ¹H, ¹³C, and heteronuclear (HSQC, HMBC) data to resolve overlapping signals (e.g., thienyl vs. oxadiazole protons) .
  • Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental data .
  • Crystallographic Validation : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

Q. What strategies improve the compound's solubility for pharmacological assays?

  • Methodological Answer :

  • Salt Formation : Convert to hydrochloride salts (e.g., cyclohexylamine derivatives) to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) or PEG-based solvents to maintain stability .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions without disrupting the oxadiazole core .

Q. How does the oxadiazole-thienyl moiety influence biological target interactions?

  • Methodological Answer :

  • Receptor Binding Studies : Use radiolabeled analogs (e.g., ¹⁸F-AZD9272 derivatives) for PET imaging to map binding affinities to targets like mGluR5 .
  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina; focus on π-π stacking (thienyl) and hydrogen bonding (oxadiazole) .
  • SAR Analysis : Compare bioactivity of analogs (e.g., chloro vs. trifluoromethyl substituents) to identify pharmacophoric elements .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for oxadiazole synthesis?

  • Methodological Answer :

  • Variable Control : Replicate conditions precisely (e.g., solvent purity, inert atmosphere). For example, DMSO’s hygroscopic nature can reduce yields if not anhydrous .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry or reaction time .
  • Catalyst Screening : Test alternative bases (e.g., DBU instead of K₂CO₃) to suppress competing pathways .

Key Research Tools

  • Crystallography : SHELX suite for structure refinement .
  • Spectroscopy : High-field NMR (700 MHz) with cryoprobes for trace impurity detection .
  • Synthetic Optimization : DoE (Design of Experiments) to map solvent/temperature interactions .

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